molecular formula C12H16N4 B6497762 3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile CAS No. 1249996-97-1

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile

Cat. No.: B6497762
CAS No.: 1249996-97-1
M. Wt: 216.28 g/mol
InChI Key: YISSILNDFAGMBG-UHFFFAOYSA-N
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Description

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a cyclohexyl(methyl)amino group and a carbonitrile group. Compounds with pyrazine rings are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with cyclohexylmethylamine. One common method is the nucleophilic substitution of a halogenated pyrazine with cyclohexylmethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to primary amines.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Halogenated pyrazines and nucleophiles like amines and thiols are typical reagents.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-[cyclohexyl(methyl)amino]pyrazine-2-carboxamide
  • 3-[cyclohexyl(methyl)amino]pyrazine-2-carboxylate
  • 3-[cyclohexyl(methyl)amino]pyrazine-2-sulfonamide

Uniqueness

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group can influence its reactivity and interactions with biological targets, differentiating it from other similar compounds.

Properties

IUPAC Name

3-[cyclohexyl(methyl)amino]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-16(10-5-3-2-4-6-10)12-11(9-13)14-7-8-15-12/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISSILNDFAGMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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